N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial research. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, an acetyl group, a fluorine atom, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Acetylation: The tetrahydroisoquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the acetyl group to an alcohol.
Substitution: The fluorine atom in the benzenesulfonamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)picolinamide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide
- N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide
Uniqueness
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzene-1-sulfonamide is unique due to the presence of the fluorine atom and the specific arrangement of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-9-17(5-6-18(12)19)25(23,24)20-16-4-3-14-7-8-21(13(2)22)11-15(14)10-16/h3-6,9-10,20H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYMBGYOCKAUDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C)C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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